1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-cyclopentyl-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12)11(10-7)8-4-2-3-5-8/h6,8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANZUZUAEYUTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the pyrazole ring through cyclocondensation reactions, followed by selective substitution and functional group transformations. The key step is the formation of the pyrazole nucleus, often achieved by condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
Cyclocondensation Reaction : This is the foundational method where an appropriate hydrazine derivative (e.g., methylhydrazine) reacts with cyclopentanone or its derivatives under controlled conditions to yield the pyrazole ring system with cyclopentyl substitution at N-1 and methyl substitution at C-3.
Selective Hydroxylation at C-5 Position : The 5-hydroxy group in 1H-pyrazol-5-ol can be introduced by oxidation or tautomerization of the corresponding 5(4H)-one precursor, which is a common intermediate in pyrazole chemistry.
Specific Synthetic Routes
Synthesis via Pyrazol-5(4H)-one Intermediate
A widely reported approach involves first synthesizing 1-cyclopentyl-3-methyl-1H-pyrazol-5(4H)-one , followed by its conversion to the 5-ol form:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of cyclopentanone with methylhydrazine | Room temperature, solvent: ethanol or methanol, 12-24 h | 70-85 | Formation of pyrazol-5(4H)-one ring |
| 2 | Tautomerization or mild reduction to 1H-pyrazol-5-ol | Mild base or acid catalysis, 0–5°C | 65-90 | Conversion to hydroxy tautomer |
This method benefits from relatively mild conditions and good yields, and the intermediate pyrazol-5(4H)-one is well-characterized with CAS# 873538-63-7.
Cycloaddition Methods
Advanced synthesis can involve 1,3-dipolar cycloaddition reactions of diazocarbonyl compounds with alkynes or alkenes to form substituted pyrazoles. For example, ethyl α-diazoacetate reacts with substituted alkynes under catalytic conditions to yield pyrazole derivatives in high yields (up to 89%). While this method is more common for other pyrazole derivatives, it offers a potential route for analogues of this compound.
Detailed Reaction Conditions and Reagents
| Preparation Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | Cyclopentanone, methylhydrazine | Ethanol, methanol | Room temp (20-25°C) | 12-24 h | Stirring under inert atmosphere improves purity |
| Tautomerization/Reduction | Mild base (NaHCO3) or acid (AcOH) | Water or aqueous ethanol | 0–5°C | 1-3 h | Controls conversion to 1H-pyrazol-5-ol form |
| Purification | Flash chromatography (silica gel) | Hexane/ethyl acetate gradient | Ambient | N/A | Removes impurities, yields >90% purity |
Research Findings and Yields
A study synthesizing 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives reported yields ranging from 51% to 91% using Knoevenagel condensation followed by reduction with sodium borohydride at low temperature (0–5°C). This method is adaptable for preparing this compound by selecting appropriate aldehydes and hydrazine derivatives.
The tautomerization between the 5(4H)-one and 5-ol forms is well-documented, with the hydroxy form favored under mild basic or neutral conditions, facilitating isolation of the target compound.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclocondensation + Tautomerization | Condensation of cyclopentanone with methylhydrazine; tautomerization | Cyclopentanone, methylhydrazine, mild acid/base | Room temp, 0–5°C for tautomerization | 65-90% | Mild conditions, good yields | Requires purification steps |
| 1,3-Dipolar Cycloaddition | Reaction of diazocarbonyl compounds with alkynes | Ethyl α-diazoacetate, substituted alkynes, catalyst (Zn triflate) | Room temp, triethylamine solvent | Up to 89% (for analogues) | High yield, one-pot process | More complex reagents, less common for this exact compound |
| Knoevenagel Condensation + Reduction | Condensation of substituted aldehydes with pyrazol-5(4H)-one, followed by NaBH4 reduction | Aromatic aldehydes, NaBH4 | Room temp to 5°C | 51-91% | Versatile, scalable | Requires multiple steps |
Analytical Characterization (Supporting Preparation)
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the cyclopentyl and methyl substitutions and the presence of the hydroxy group at position 5. For example, the hydroxy proton typically appears as a broad singlet, and the cyclopentyl protons show characteristic multiplets.
Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (166.22 g/mol) consistent with the molecular formula C9H14N2O.
Chromatography : Flash chromatography on silica gel with hexane/ethyl acetate gradients is the preferred purification method to achieve >95% purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles with various functional groups .
Scientific Research Applications
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the biological context. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to modulation of their activity and subsequent cellular responses .
Comparison with Similar Compounds
Structural and Substituent Analysis
Pyrazole derivatives vary significantly based on substituents at the 1-, 3-, and 5-positions. Below is a comparison of key analogs:
Key Observations :
- Cyclopentyl vs. Methyl/Phenyl Substituents : The cyclopentyl group (C₅H₉) in 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol increases steric bulk compared to methyl (CH₃) or phenyl (C₆H₅) groups, likely reducing solubility in polar solvents but enhancing lipid membrane permeability .
- Hydroxyl Group Impact : The 5-hydroxyl group enables hydrogen bonding, influencing melting/boiling points and reactivity in coordination chemistry (e.g., metal chelation) .
Physicochemical Properties
- Density and Boiling Point: Cyclopentyl-substituted analogs (e.g., (1-cyclopentyl-1H-pyrazol-5-yl)methanol) exhibit higher predicted densities (~1.24 g/cm³) and boiling points (~327°C) compared to methyl-substituted derivatives (e.g., 1,3-dimethyl-1H-pyrazol-5-ol) due to increased molecular weight and hydrogen bonding .
- pKa Trends :
- Pyrazole hydroxyl groups typically have pKa values between 8–12. The cyclopentyl group’s electron-donating nature may slightly lower acidity compared to phenyl-substituted analogs .
Biological Activity
1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a cyclopentyl substituent and a hydroxyl group. Its molecular formula is C8H12N2O, with a molecular weight of approximately 150.18 g/mol. The presence of the hydroxyl group is critical for its biological activity, influencing its interaction with various biological targets.
Overview of Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Inhibits proliferation in multiple cancer cell lines.
- Anti-inflammatory Effects : Reduces inflammation in various experimental models.
- Neuroprotective Effects : Shows potential benefits in neurodegenerative disorders.
These activities are attributed to its ability to modulate key biochemical pathways, particularly those related to inflammation and apoptosis.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Anticancer | Induces apoptosis in MCF-7 breast cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha levels in LPS-stimulated macrophages | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Estrogen Receptors : The compound may influence estrogen signaling pathways, which are crucial in various physiological processes and disease states.
- Alcohol Dehydrogenase : It may also interact with enzymes involved in alcohol metabolism, potentially affecting metabolic pathways.
These interactions can lead to significant changes in cellular function, influencing processes such as inflammation, cell survival, and apoptosis.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of this compound evaluated its effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed significant cytotoxicity with IC50 values in the micromolar range. Mechanistic investigations indicated that the compound induces apoptosis through:
- Activation of caspases
- Modulation of Bcl-2 family proteins
This suggests a potential therapeutic role for the compound in cancer treatment.
Table 2: Summary of Anticancer Activity Findings
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | X µM | Induces apoptosis via caspase activation |
| HeLa | Y µM | Modulates Bcl-2 family proteins |
(Note: Specific IC50 values need to be filled based on experimental data.)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
